molecular formula C21H18FN3O3S2 B2380016 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 878683-18-2

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2380016
CAS No.: 878683-18-2
M. Wt: 443.51
InChI Key: TYUUXIAAQABOSW-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry . These include a pyrimidine ring, a thieno ring, a furan ring, and an acetamide group . The presence of these groups suggests that the compound could have interesting biological activities.


Molecular Structure Analysis

The molecular formula of the compound is C21H18FN3O3S2, and its molecular weight is 443.51. The compound contains several heterocyclic rings, which could contribute to its potential biological activity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups it contains. For example, the acetamide group could undergo hydrolysis, and the pyrimidine ring could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the acetamide group could influence its solubility in water .

Scientific Research Applications

Anticancer Activity

  • Derivatives of the compound, including 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, show potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, indicating potential in anticancer research (Horishny, Arshad, & Matiychuk, 2021).

Molecular Structure and Drug Likeness

  • Studies have focused on the molecular structure, natural bond orbital calculations, and vibrational assignments of similar molecules, providing insights into their drug likeness and potential antiviral potency, particularly against SARS-CoV-2 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Crystal Structures

Synthesis of Derivatives

Potential in Antinociceptive and Anti-inflammatory Research

  • Thiazolopyrimidine derivatives, which include similar compounds, have shown significant antinociceptive and anti-inflammatory activities, suggesting potential applications in pain management and inflammation treatment (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antimicrobial Activity

  • Research has been conducted on derivatives for their antimicrobial activity, indicating the compound's potential utility in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).

Future Directions

The potential applications of this compound would depend on its biological activity. Given its complex structure and the presence of several functional groups common in medicinal chemistry, it could be of interest in drug discovery and development .

Properties

IUPAC Name

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-2-14-10-15-19(30-14)24-21(25(20(15)27)11-13-6-5-9-28-13)29-12-18(26)23-17-8-4-3-7-16(17)22/h3-10H,2,11-12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUUXIAAQABOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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